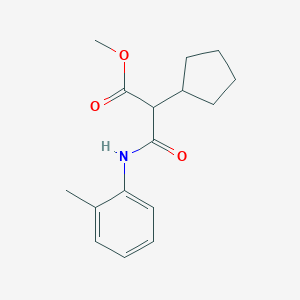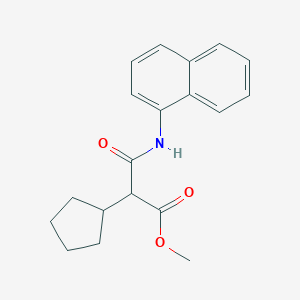![molecular formula C26H29NO6 B379117 3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379117.png)
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5g/mol |
IUPAC Name |
diethyl 4-(3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO6/c1-5-32-25(28)22-16-27(15-18-10-12-20(30-3)13-11-18)17-23(26(29)33-6-2)24(22)19-8-7-9-21(14-19)31-4/h7-14,16-17,24H,5-6,15H2,1-4H3 |
InChI Key |
RBSBFSHNLDXLHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B379035.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B379037.png)
![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE](/img/structure/B379038.png)
![3-amino-4-(2-furyl)-N-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B379041.png)
![1-(3,4-dimethoxyphenyl)-2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B379044.png)
![1-(4-CHLOROPHENYL)-2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE](/img/structure/B379048.png)
![1-[2-(4-Methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B379049.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379051.png)
![Diethyl 2-[phenyl(3-toluidino)methyl]malonate](/img/structure/B379052.png)
![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)

![Diethyl 2-[(3-bromoanilino)(phenyl)methyl]malonate](/img/structure/B379055.png)
methyl]malonate](/img/structure/B379057.png)
